ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Overview
Description
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,2-dimethyltetrahydropyran-4-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This intermediate is then subjected to further reactions with phenyl isothiocyanate to introduce the phenylcarbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium ethoxide, phenyl isothiocyanate, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thienopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives such as:
- ETHYL 5,5-DIMETHYL-2-[(PHENYLACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
- ETHYL 5,5-DIMETHYL-2-(3-PHENETHYLTHIOUREIDO)-5,7-DIHYDRO-4H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-(phenylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-4-23-17(22)15-13-10-19(2,3)24-11-14(13)26-16(15)21-18(25)20-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNFDSVGARAWBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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